molecular formula C12H15NOS B8351472 Piperidine-4-carbothioic acid S-phenyl ester

Piperidine-4-carbothioic acid S-phenyl ester

Cat. No.: B8351472
M. Wt: 221.32 g/mol
InChI Key: MIAXHGISGIUBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-4-carbothioic acid S-phenyl ester is a useful research compound. Its molecular formula is C12H15NOS and its molecular weight is 221.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

S-phenyl piperidine-4-carbothioate

InChI

InChI=1S/C12H15NOS/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2

InChI Key

MIAXHGISGIUBDZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)SC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-phenylsulfanylcarbonyl-piperidine-1-carboxylic acid tert-butyl ester (1.11 g, 3.45 mmol) in dichloromethane (10 mL) was then added TFA (2 mL) the reaction was then stirred at 25° C. for 2.5 hours and the solvent was removed under vacuum and the crude material was co-evaporated 3 times with dichloromethane to afford the title compound (750 mg, 3.31 mmol). The crude material was used directly in the next step without subsequent purification. MS (ESI) m/z 221.8 (M+H+); HPLC (Insertsil ODS3 100×3 mm C-18 column: mobile phase: 5-95% acetonitrile/water with 0.1% TFA, at 1 mL/min over 7.75 min.), t=1.29 min.
Name
4-phenylsulfanylcarbonyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.